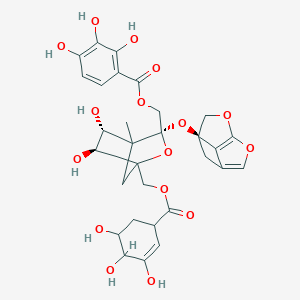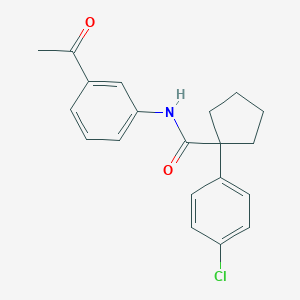
N-(3-acetylphenyl)-1-(4-chlorophenyl)cyclopentanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-acetylphenyl)-1-(4-chlorophenyl)cyclopentanecarboxamide, also known as ACC, is a chemical compound that has been extensively studied for its potential applications in the field of medicinal chemistry. This compound is a cyclopentanecarboxamide derivative that has been shown to possess a range of biological activities, including anti-inflammatory, analgesic, and anti-cancer properties. The purpose of
作用機序
The mechanism of action of N-(3-acetylphenyl)-1-(4-chlorophenyl)cyclopentanecarboxamide is not fully understood. However, it is believed to exert its biological effects through the inhibition of cyclooxygenase-2 (COX-2) and the modulation of the endocannabinoid system. COX-2 is an enzyme that plays a key role in the production of prostaglandins, which are involved in the regulation of inflammation and pain. The endocannabinoid system is a complex signaling system that plays a role in the regulation of various physiological processes, including pain, inflammation, and mood.
Biochemical and Physiological Effects:
This compound has been shown to possess a range of biochemical and physiological effects. It has been shown to possess anti-inflammatory and analgesic properties, which make it a potential candidate for the treatment of pain and inflammation. It has also been shown to possess anti-cancer properties, which make it a potential candidate for the treatment of cancer.
実験室実験の利点と制限
One of the main advantages of using N-(3-acetylphenyl)-1-(4-chlorophenyl)cyclopentanecarboxamide in lab experiments is its potential to modulate the endocannabinoid system. This makes it a useful tool for investigating the role of the endocannabinoid system in various physiological processes. However, one of the limitations of using this compound in lab experiments is its potential toxicity. This makes it important to use appropriate safety precautions when working with this compound.
将来の方向性
There are several potential future directions for the study of N-(3-acetylphenyl)-1-(4-chlorophenyl)cyclopentanecarboxamide. One potential direction is the investigation of its potential applications in the treatment of neurological disorders such as Alzheimer's disease. Another potential direction is the investigation of its potential applications in the treatment of cancer. Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify any potential side effects or toxicity.
合成法
The synthesis of N-(3-acetylphenyl)-1-(4-chlorophenyl)cyclopentanecarboxamide can be achieved through a multi-step reaction sequence. The first step involves the reaction of 4-chlorobenzaldehyde with cyclopentanone in the presence of a base to form 1-(4-chlorophenyl)cyclopentanone. The second step involves the reaction of 1-(4-chlorophenyl)cyclopentanone with acetic anhydride in the presence of a catalyst to form this compound.
科学的研究の応用
N-(3-acetylphenyl)-1-(4-chlorophenyl)cyclopentanecarboxamide has been extensively studied for its potential applications in the field of medicinal chemistry. This compound has been shown to possess anti-inflammatory, analgesic, and anti-cancer properties. It has also been investigated for its potential applications in the treatment of neuropathic pain, Alzheimer's disease, and other neurological disorders.
特性
分子式 |
C20H20ClNO2 |
|---|---|
分子量 |
341.8 g/mol |
IUPAC名 |
N-(3-acetylphenyl)-1-(4-chlorophenyl)cyclopentane-1-carboxamide |
InChI |
InChI=1S/C20H20ClNO2/c1-14(23)15-5-4-6-18(13-15)22-19(24)20(11-2-3-12-20)16-7-9-17(21)10-8-16/h4-10,13H,2-3,11-12H2,1H3,(H,22,24) |
InChIキー |
PZDHKCUJNXLREZ-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2(CCCC2)C3=CC=C(C=C3)Cl |
正規SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2(CCCC2)C3=CC=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-5-[3-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B234563.png)
![N-[2-(3-chloro-4-methoxyphenyl)-2H-benzotriazol-5-yl]-2-(phenylsulfanyl)acetamide](/img/structure/B234581.png)

![2-methoxy-N-[2-(3,4,5-trimethoxyphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B234587.png)
![4-chloro-N-[2-(3,4,5-trimethoxyphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B234605.png)


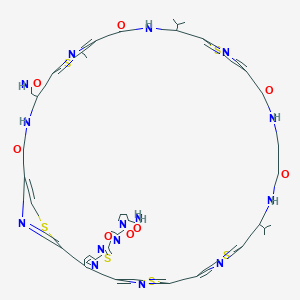

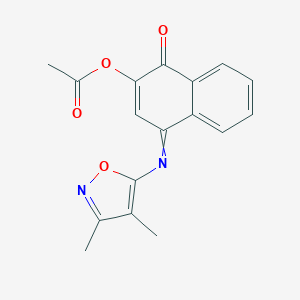
![Ethyl 3-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]benzoate](/img/structure/B234641.png)
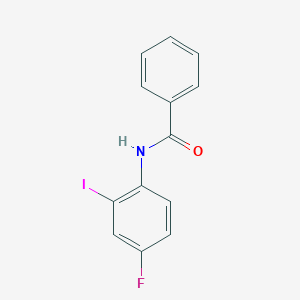
![3-(4-Butoxyphenyl)-7-phenylfuro[2,3-f][1]benzofuran-2,6-dione](/img/structure/B234652.png)
